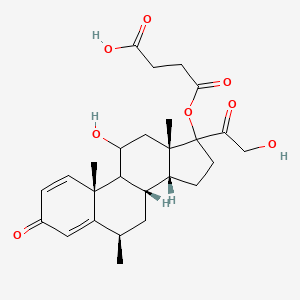
(R,R)-Cilastatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,R)-Cilastatin is a stereoisomer of Cilastatin, a compound used primarily as a renal dehydropeptidase inhibitor. It is often co-administered with antibiotics like Imipenem to prevent the degradation of the antibiotic in the kidneys, thereby enhancing its efficacy. The (R,R) configuration refers to the specific spatial arrangement of the molecule, which can influence its biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Cilastatin typically involves several steps, including the formation of key intermediates and the use of chiral catalysts to ensure the correct stereochemistry. One common synthetic route involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of a key intermediate through a series of reactions, such as esterification and amidation.
Chiral Catalysis: The intermediate is then subjected to chiral catalysis to ensure the formation of the (R,R) stereoisomer. This step is crucial as it determines the final stereochemistry of the compound.
Purification: The final product is purified using techniques like crystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
(R,R)-Cilastatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
(R,R)-Cilastatin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of stereochemistry and chiral catalysis.
Biology: Researchers study its interactions with enzymes and other biological molecules to understand its mechanism of action.
Medicine: It is used in combination with antibiotics to enhance their efficacy and reduce renal toxicity.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mécanisme D'action
(R,R)-Cilastatin works by inhibiting renal dehydropeptidase, an enzyme responsible for the degradation of certain antibiotics in the kidneys. By inhibiting this enzyme, this compound prevents the breakdown of antibiotics like Imipenem, allowing them to remain active in the body for a longer period. This enhances the antibiotic’s efficacy and reduces the risk of renal toxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S,S)-Cilastatin: Another stereoisomer of Cilastatin with different spatial arrangement and potentially different biological activity.
Imipenem: An antibiotic often co-administered with Cilastatin to prevent its degradation in the kidneys.
Meropenem: Another antibiotic that can be used in combination with Cilastatin for similar purposes.
Uniqueness
(R,R)-Cilastatin is unique due to its specific stereochemistry, which influences its interaction with renal dehydropeptidase and its overall efficacy in combination with antibiotics. Its ability to enhance the efficacy of antibiotics while reducing renal toxicity makes it a valuable compound in medical applications.
Propriétés
Formule moléculaire |
C26H34O8 |
|---|---|
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
4-[[(6R,8S,10R,11S,13S,14R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(20(30)13-27,34-22(33)5-4-21(31)32)25(17,3)12-19(29)23(16)24(2)8-6-15(28)11-18(14)24/h6,8,11,14,16-17,19,23,27,29H,4-5,7,9-10,12-13H2,1-3H3,(H,31,32)/t14-,16+,17-,19+,23?,24+,25+,26?/m1/s1 |
Clé InChI |
VDJNUHGXSJAWMH-VDVKAEQFSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@H]3CCC([C@]3(C[C@@H](C2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O |
SMILES canonique |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)
![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)

![4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline](/img/structure/B13797152.png)

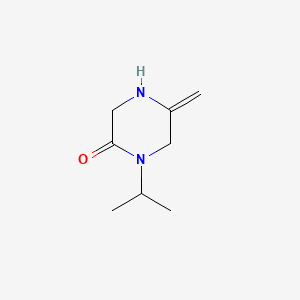
![tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13797167.png)
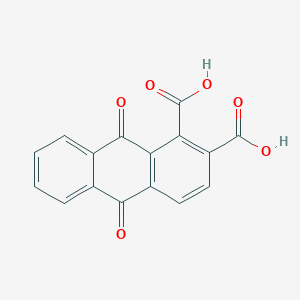


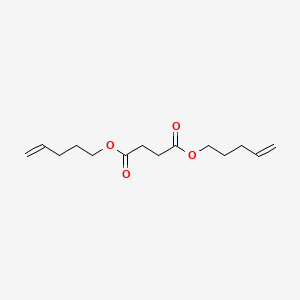
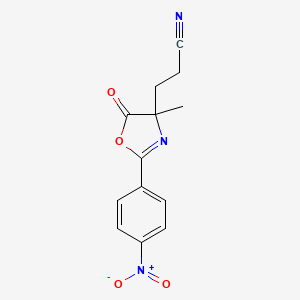
![dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B13797209.png)
